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molecular formula C9H15Cl2NO3 B8561777 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide CAS No. 88498-19-5

2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide

Cat. No. B8561777
M. Wt: 256.12 g/mol
InChI Key: SXEBYDPDAWIBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605764

Procedure details

A solution of N-allyl-N-chloromethyldichloroacetamide (21.7 g., 0.1 mole) and 2-methoxyethanol (8.4 g., 8.7 ml., 0.11 mole) in dry chloroform (50 ml.) is placed in a round-bottomed, four-necked flask of 250 ml., equipped with a calcium chloride tube, reflux condenser, mechanical stirrer, dropping funnel and thermometer. Triethylamine (10.1 g., 13.9 ml., 0.1 mole) is added under stirring and external cooling in such a rate that the temperature does not exceed 35° C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The mixture is washed with water (2×70 ml) for removing the triethylamine hydrochloride formed, the chloroform solution is dried over anhydrous sodium sulfate and, after distillation of the chloroform, the product is dried under reduced pressure to give 23.6 g. (92%) of a pale yellow oil which is the named compound of 95% purity according to an analysis by gas chromatography; nD25 =1.4801. This product is directly useful for practical purposes.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pale yellow oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:10]Cl)[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH:2]=[CH2:3].[CH3:12][O:13][CH2:14][CH2:15][OH:16].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:1]([N:4]([CH2:10][O:16][CH2:15][CH2:14][O:13][CH3:12])[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C=C)N(C(C(Cl)Cl)=O)CCl
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
COCCO
Step Three
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
pale yellow oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, equipped with a calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
external cooling in such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 35° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 2 hours at room temperature
Duration
2 h
WASH
Type
WASH
Details
The mixture is washed with water (2×70 ml)
CUSTOM
Type
CUSTOM
Details
for removing the triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform solution is dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
after distillation of the chloroform
CUSTOM
Type
CUSTOM
Details
the product is dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 23.6 g

Outcomes

Product
Name
Type
Smiles
C(C=C)N(C(C(Cl)Cl)=O)COCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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